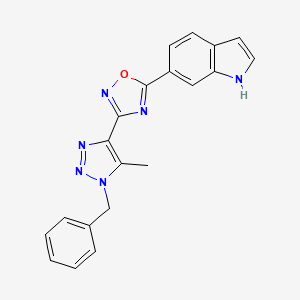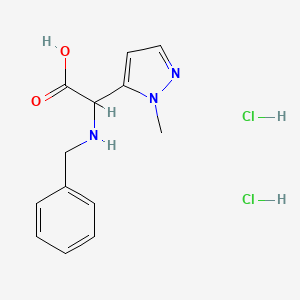
2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is a chemical compound often utilized in scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride typically involves multi-step organic reactions. One of the common synthetic routes includes:
Starting from 1-methyl-1H-pyrazole, which undergoes nitration.
The resulting nitro compound is reduced to the corresponding amine.
This intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylamino derivative.
Finally, the benzylamino derivative is reacted with bromoacetic acid under basic conditions, followed by treatment with hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is usually scaled up by optimizing reaction conditions, such as temperature, pressure, solvent selection, and purification methods to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to improve efficiency.
化学反应分析
Types of Reactions
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can undergo a variety of chemical reactions, including:
Oxidation: Conversion into corresponding acids or ketones.
Reduction: Reduction of any nitro or imino groups present.
Substitution: Reactions with electrophiles or nucleophiles, leading to functional group modifications.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzyl chloride (C6H5CH2Cl) under basic conditions like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various benzyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it can act as a model compound for studying biochemical pathways and enzymatic reactions.
Medicine
In medicine, its derivatives are explored for potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industrial applications, the compound is utilized in the development of new materials, including polymers and specialty chemicals.
作用机制
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride exerts its effects through interactions with specific molecular targets. The mechanism of action often involves:
Binding to enzymes or receptors, modulating their activity.
Altering biochemical pathways by acting as a substrate or inhibitor.
Engaging in specific reactions due to its structural properties, impacting cellular processes.
相似化合物的比较
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can be compared with similar compounds based on its unique features and reactivity.
Similar Compounds
2-(Amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
2-(Benzylamino)-2-(1H-pyrazol-5-yl)acetic acid dihydrochloride
2-(Benzylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
These compounds share similar structural elements but differ in specific functional groups, leading to variations in their chemical reactivity and applications.
属性
IUPAC Name |
2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-16-11(7-8-15-16)12(13(17)18)14-9-10-5-3-2-4-6-10;;/h2-8,12,14H,9H2,1H3,(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNRRRBLLZUJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)O)NCC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
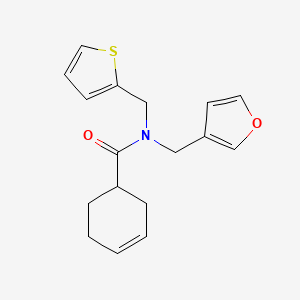
![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)

![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)
![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2926281.png)
![1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA](/img/structure/B2926282.png)
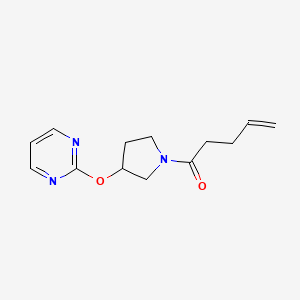
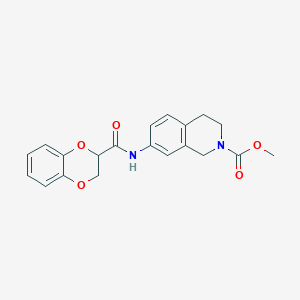
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2926287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)
![2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2926289.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2926290.png)
